N,N-Dimethylformamide-d
Overview
Description
N,N-Dimethylformamide-d is a deuterated form of N,N-Dimethylformamide, an organic compound with the formula (CD3)2NC(O)H. It is a colorless liquid that is miscible with water and most organic solvents. This compound is widely used in chemical reactions and industrial applications due to its unique properties as a polar aprotic solvent.
Mechanism of Action
Target of Action
N,N-Dimethylformamide-d, often referred to as DMF, is a unique chemical compound that plays multiple roles in organic chemistry . It is frequently used as an aprotic solvent in chemical transformations . In addition to being an effective polar aprotic solvent, this compound can also be used as a reagent, a catalyst, and a stabilizer .
Mode of Action
This compound interacts with its targets in a variety of ways. It can act as a nucleophilic or electrophilic reagent, with neutral, ionic, and radical species potentially being key intermediates . The catalytic mechanism entails reversible formation of an imidoyl chloride . It acts as a catalyst in preparing the corresponding azepine, for the cycloaddition reaction of CO2 to propylene oxide, synthesis of cyclic carbonates, condensation reactions of alkylisocyanides (or arylisocyanides) with barbituric acid derivatives, reductive ring-cleavage of isoxazole, allylation of aldehydes, conversion of both primary and secondary alcohols to bromides, and acylation of aromatic compounds .
Biochemical Pathways
This compound affects a variety of biochemical pathways. It is involved in the degradation of N,N-Dimethylformamide by bacterial consortia under aerobic, fermentative, and nitrate-reducing conditions . It also plays a role in the cyanation of (hetero)arenes by the combination of this compound and ammonium iodide .
Pharmacokinetics
It is known that this compound is a polar aprotic solvent with a high boiling point, which facilitates reactions that follow polar mechanisms . This suggests that it may have good bioavailability due to its solubility properties.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been observed to damage the liver in animals and humans when exposed acutely . Chronic occupational exposure to this compound by inhalation has resulted in effects on the liver and digestive disturbances in workers . It has also been observed to induce a cytosolic Ca2+ burst via extracellular Ca2+ and Ca2+ channels in Trichoderma reesei, a filamentous fungus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been found that the degradation of this compound by bacterial consortia can be affected by a variety of salt concentrations and pH values . Additionally, the European Commission has published a regulation restricting this compound, an aprotic solvent used in many industrial applications in the EU . This decision follows the proposal of the Italian authorities and the opinion of ECHA’s scientific committees .
Biochemical Analysis
Biochemical Properties
N,N-Dimethylformamide-d plays a significant role in biochemical reactions, primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to induce cellulase production in the filamentous fungus Trichoderma reesei by activating phospholipase C and triggering a cytosolic calcium burst . This interaction highlights its role in enzyme activation and cellular signaling pathways.
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in Trichoderma reesei, this compound induces cellulase production through calcium signaling . Additionally, it has been used to enhance the efficiency of solar cells by affecting the intermolecular interactions between solvent molecules and lead ions .
Molecular Mechanism
The molecular mechanism of this compound involves several biochemical interactions. It can act as a nucleophilic or electrophilic reagent, forming various intermediates during reactions. For instance, in the degradation of this compound by Methylobacterium sp. strain DM1, the compound is used as a sole source of carbon and nitrogen, with the degradation pathway involving dimethylformamidase . This enzyme catalyzes the breakdown of this compound, leading to its mineralization.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact long-term cellular functions. For example, the degradation of this compound in electrochemical oxidation experiments follows a pseudo-first-order kinetic model, with optimal conditions leading to a 97.2% degradation rate after 7 hours . This highlights the importance of considering temporal effects when using this compound in experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects, particularly on the liver. In a study involving rats, intraperitoneal injection of this compound resulted in heterogeneous inflammatory and fibrotic lesions in the liver . This indicates that dosage must be carefully controlled to avoid toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. In Methylobacterium sp. strain DM1, the compound is degraded through a pathway that includes the enzyme dimethylformamidase, leading to the production of dimethylamine and methylamine . These intermediates are further metabolized, demonstrating the compound’s role in microbial degradation and environmental detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s high solubility in water allows it to be easily distributed throughout the cellular environment . This property facilitates its interaction with different cellular components and its accumulation in specific tissues.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with cellular membranes and organelles can influence its role in biochemical reactions and cellular processes .
Preparation Methods
N,N-Dimethylformamide-d can be synthesized through several methods. One common laboratory-scale method involves the reaction of deuterated dimethylamine with formic acid. Industrially, it can be produced via the catalyzed reaction of deuterated dimethylamine and carbon monoxide in methanol or through the reaction of deuterated methyl formate with deuterated dimethylamine .
Chemical Reactions Analysis
N,N-Dimethylformamide-d undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylformamide dimethyl acetal.
Reduction: It can be reduced to form N,N-dimethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile or electrophile.
Formylation: It is used in the Vilsmeier-Haack reaction to formylate aromatic compounds.
Cyanation: It can be used in the cyanation of (hetero)arenes under aerobic conditions with copper(II) as a catalyst.
Scientific Research Applications
N,N-Dimethylformamide-d is extensively used in scientific research due to its versatility:
Biology: It is used in the extraction and purification of nucleic acids and proteins.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is used in the production of synthetic fibers, films, and coatings.
Comparison with Similar Compounds
N,N-Dimethylformamide-d is similar to other deuterated amides such as N,N-Dimethylacetamide-d. it is unique due to its higher polarity and ability to stabilize a wider range of chemical intermediates. Similar compounds include:
- N,N-Dimethylacetamide-d
- N,N-Dimethylmethanamide
- N-Formyldimethylamine
This compound stands out due to its exceptional solvent properties and its ability to participate in a wide range of chemical reactions, making it indispensable in both research and industrial applications.
Properties
IUPAC Name |
1-deuterio-N,N-dimethylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXDDKWLCZADIW-WFVSFCRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480215 | |
Record name | N,N-Dimethylformamide-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2914-27-4 | |
Record name | N,N-Dimethylformamide-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2914-27-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N,N-Dimethylformamide-d used in studying wood cell walls?
A: this compound is a powerful swelling agent for wood. Researchers used it in deuterium ((2)H) NMR studies to analyze the orientation and behavior of different components within intact wood cell walls. The deuterated form allows scientists to differentiate the signal from the solvent and the wood components. Specifically, it helped identify a highly oriented amorphous phase in the secondary wall and a more isotropic domain likely representing the compound middle lamella. []
Q2: Can you provide some spectroscopic data for this compound?
A: While the provided abstracts don't contain specific spectroscopic data for this compound, they highlight its use in deuterium ((2)H) NMR spectroscopy. [, ] This technique relies on the nuclear properties of deuterium and provides information about the molecular dynamics and orientation of molecules containing this isotope.
Q3: How does N,N-Dimethylformamide affect the NMR analysis of certain compounds?
A: this compound was used as a solvent in proton NMR studies investigating solvent effects on macrocyclic and nonmacrocyclic compounds containing N-H groups. [] The research showed that this solvent caused a downfield shift in amine proton signals compared to other solvents like toluene-d8 or benzene-d6. This effect is attributed to the polarity of N,N-Dimethylformamide, influencing the chemical environment and thus the NMR signals of the studied compounds.
Q4: Is N,N-Dimethylformamide compatible with studies involving free radicals?
A: Yes, but with caution. One study investigated the use of N,N-Dimethylformamide in sonolysis experiments (using ultrasound to induce chemical reactions) to generate free radicals in organic liquids. [] While the study successfully used N,N-Dimethylformamide, researchers noted the importance of using deuterated N,N-Dimethylformamide-d7 to differentiate signals from the solvent and the generated radicals. This highlights the potential for N,N-Dimethylformamide itself to generate radicals during sonolysis, which could interfere with the analysis if not properly accounted for.
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